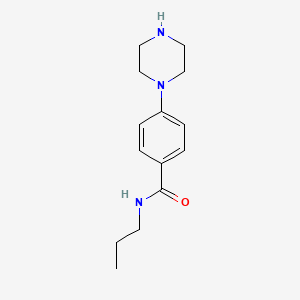

4-Piperazin-1-yl-N-propyl-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

4-piperazin-1-yl-N-propylbenzamide |

InChI |

InChI=1S/C14H21N3O/c1-2-7-16-14(18)12-3-5-13(6-4-12)17-10-8-15-9-11-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |

InChI Key |

FEXHNOYMZDGDAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Piperazin 1 Yl N Propyl Benzamide and Structural Analogs

Strategic Approaches to the Construction of the Benzamide (B126) Core Structure

The construction of the 4-(piperazin-1-yl)benzamide core is a critical step that can be approached through several synthetic routes. A common strategy involves the formation of a carbon-nitrogen bond between a benzoic acid derivative and a piperazine (B1678402) moiety.

One prevalent method is the nucleophilic aromatic substitution (SNA_r) of an activated aryl halide with piperazine. For instance, starting with 4-bromobenzonitrile (B114466), a reaction with an excess of piperazine in the presence of a base like potassium carbonate can yield 4-(1-piperazinyl)benzonitrile. askiitians.com This intermediate is pivotal as the nitrile group can then be hydrolyzed to a carboxylic acid under acidic conditions, for example, by heating with a strong acid like hydrochloric acid, to produce 4-(piperazin-1-yl)benzoic acid. guidechem.com

Alternatively, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed cross-coupling method for the formation of the aryl-nitrogen bond. youtube.comresearchgate.netorganic-chemistry.org This reaction can couple an aryl halide or triflate with piperazine, often with high efficiency and functional group tolerance. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos often being employed to enhance catalytic activity. youtube.com

Another approach begins with a pre-functionalized benzoic acid derivative. For example, 4-(chloromethyl)benzoic acid can be reacted with N-methylpiperazine in the presence of a base to form 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. google.com While this example uses N-methylpiperazine, the principle can be extended to other N-substituted piperazines.

The following table summarizes key starting materials and general conditions for the synthesis of the 4-(piperazin-1-yl)benzoic acid core.

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 4-Bromobenzonitrile | Piperazine, K₂CO₃ | n-Butanol, reflux | 4-(1-Piperazinyl)benzonitrile | askiitians.com |

| 4-(1-Piperazinyl)benzonitrile | 8 M HCl | 100°C | 4-(Piperazin-1-yl)benzoic acid | guidechem.com |

| Aryl Halide (e.g., 4-bromotoluene) | N-Boc-piperazine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | N-Boc-4-arylpiperazine | rsc.org |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine, NaHCO₃ | N,N-Dimethylformamide, 30°C | 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | google.com |

Techniques for Piperazine Ring Functionalization and Linker Arm Integration

The introduction of the N-propyl group onto the piperazine ring is a key step in the synthesis of the target molecule. Direct N-alkylation of piperazine can be challenging due to the potential for di-alkylation.

A common strategy to achieve mono-alkylation is the use of a protecting group . stackexchange.com One of the nitrogen atoms of piperazine can be protected, for instance, with a tert-butyloxycarbonyl (Boc) group to form 1-Boc-piperazine. The remaining free secondary amine can then be alkylated with a propyl halide, such as propyl iodide or bromide, in the presence of a base like potassium carbonate. Subsequent deprotection of the Boc group, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid, yields the desired N-propylpiperazine. rsc.org

Reductive amination is another powerful method for N-alkylation. mdpi.comthieme-connect.com This involves the reaction of a piperazine derivative with propionaldehyde (B47417) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd/C). thieme-connect.comnih.govreddit.com This method is often mild and provides good yields of the mono-alkylated product. For instance, a benzylpiperazine can be prepared directly from the corresponding benzaldehyde (B42025) and piperazine using a continuous-flow hydrogenation apparatus. thieme-connect.com

The integration of the "linker arm," in this case, the propyl group, is thus strategically placed on the piperazine nitrogen that is not attached to the benzamide core. The timing of this functionalization can vary. It can be performed on piperazine itself before its attachment to the aromatic ring, or on the 4-(piperazin-1-yl)benzamide scaffold after its formation.

Critical Reaction Types and Optimized Conditions in Multi-step Synthesis Schemes

The synthesis of 4-piperazin-1-yl-N-propyl-benzamide is a multi-step process that relies on a series of well-established and optimized chemical reactions.

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution is fundamental to the construction of the target molecule. As previously mentioned, the SNA_r reaction of an activated aryl halide with piperazine is a key step. For example, the reaction of 4-bromobenzonitrile with piperazine proceeds via nucleophilic attack of the piperazine nitrogen on the carbon bearing the bromine atom, facilitated by the electron-withdrawing nitrile group. askiitians.com

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed nucleophilic substitution. youtube.comresearchgate.netrsc.orgnih.gov This reaction has been extensively used for the N-arylation of piperazines. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com

The N-propylation of piperazine is also a nucleophilic substitution reaction, where the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. The choice of solvent and base is crucial to optimize the reaction and minimize side products. stackexchange.com

Amidation Reactions for Amide Bond Formation

The final step in the synthesis of this compound is the formation of the amide bond between the 4-(N-propylpiperazin-1-yl)benzoic acid and propylamine. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. nih.govorganic-chemistry.org

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. Other effective coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov The choice of solvent is typically a non-protic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The table below presents a selection of amide coupling reagents and typical reaction conditions.

| Carboxylic Acid | Amine | Coupling Reagent System | Solvent | General Conditions | Reference |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU, DIPEA | DMF | 23°C, 5h | nih.gov |

| Thiazole carboxylic acid | 4-t-Butylaniline | EDC, DMAP, HOBt, DIPEA | DCM | 23°C, 10h | nih.gov |

| Benzoic Acid | Benzylamine | Trimethylaluminium | Toluene | 90°C, 1h | organic-chemistry.org |

| 4-Chlorobenzoic Acid | 1-Benzylpiperazine | EDC, HOBt | DCM/DMF | Room Temperature | thieme-connect.com |

Oxidation and Reduction Methodologies Applied to the Compound Framework

Oxidation and reduction reactions can be employed to modify the this compound framework or its precursors, leading to the generation of structural analogs.

Oxidation: The piperazine ring itself can be susceptible to oxidation. N-oxidation of piperazines can occur using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of piperazine N-oxides. ambeed.com The oxidation of the benzylic position of an arylpiperazine derivative can also be a route to introduce further functionality.

Reduction: The amide bond of the benzamide moiety can be reduced to a benzylamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. askiitians.comstackexchange.comquora.comvedantu.com This reaction converts the carbonyl group of the amide into a methylene (B1212753) group, yielding 4-(piperazin-1-yl)-N-propyl-benzylamine, a structural analog with a different linker between the aromatic ring and the propylamino group. It is important to note that LiAlH₄ is a very reactive reagent and may reduce other functional groups present in the molecule.

High-Throughput and Combinatorial Approaches for Analog Library Generation

To efficiently explore the structure-activity relationships of this compound, high-throughput synthesis and combinatorial chemistry are invaluable tools for generating large libraries of analogs. nih.govacs.orgchemrxiv.orgresearchgate.netchemrxiv.orgrsc.org

Solid-phase synthesis is a cornerstone of combinatorial chemistry. chemrxiv.org A piperazine derivative can be attached to a solid support, such as a resin. This allows for the sequential addition of building blocks and the easy removal of excess reagents and byproducts by simple filtration. For example, a resin-bound piperazine can be acylated with a variety of benzoic acids, followed by cleavage from the resin to yield a library of benzamide derivatives. Alternatively, a resin-bound benzoic acid can be coupled with a diverse set of N-substituted piperazines.

Liquid-phase combinatorial synthesis using soluble polymer supports has also been developed for the synthesis of piperazine libraries. nih.gov This method combines the advantages of solid-phase synthesis (easy purification) with those of traditional solution-phase chemistry (homogeneous reaction conditions).

Flow chemistry is another powerful technique for the rapid and automated synthesis of compound libraries. chemrxiv.org Reactants are pumped through a series of reactors containing immobilized reagents or catalysts, allowing for a continuous and efficient multi-step synthesis. This approach has been used for the synthesis of complex molecules and can be adapted for the generation of libraries of this compound analogs by varying the starting materials fed into the system.

These high-throughput methods enable the systematic modification of all three key components of the target molecule: the benzamide core, the piperazine linker, and the N-propyl substituent, facilitating a comprehensive exploration of the chemical space around this scaffold.

Systematic Structure Activity Relationship Sar Investigations of 4 Piperazin 1 Yl N Propyl Benzamide Derivatives

Consequences of Substituent Modifications on the Benzamide (B126) Moiety on Biological Activity Profiles

The benzamide moiety serves as a crucial recognition element, often engaging in key hydrogen bonding and aromatic interactions within the target's binding pocket. Modifications to the phenyl ring of the benzamide group have profound effects on the biological activity of these compounds. Research has shown that the introduction, positioning, and electronic nature of substituents can dramatically alter binding affinity and functional activity.

For instance, in the development of inhibitors for the glycine (B1666218) transporter-1 (GlyT-1), optimization of the benzamide component was a key strategy. researchgate.netnih.gov The introduction of specific substituents on the benzamide ring led to compounds with significantly improved inhibitory potency. researchgate.netnih.gov Similarly, in studies targeting dopamine (B1211576) D3 receptors, various aromatic and heteroaromatic moieties were introduced as part of the benzamide structure, with some substitutions yielding high selectivity for the D3 receptor. nih.gov For a series of N-(piperidin-4-yl)benzamide derivatives investigated for antitumor activity, substitutions on the benzamide ring were critical in identifying compounds with potent inhibitory effects on cancer cell lines like HepG2. nih.govnih.gov

The following table summarizes the effects of representative substitutions on the benzamide moiety on biological activity.

| Parent Scaffold | Benzamide Modification | Biological Target/Activity | Observed Effect | Reference(s) |

| Benzamide-piperazine | 2-Alkoxy-5-methylsulfone | Glycine Transporter-1 (GlyT-1) | Improved hERG channel selectivity and brain penetration. | researchgate.net |

| Benzamide-piperazine | Diaryl ethers | HIF-1α Activation (Antitumor) | Compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells. nih.gov | nih.gov |

| 3-Methoxy-4-(piperidin-4-yl)oxy benzamides | Benzylic heteroaromatic amides | Choline Transporter (CHT) | Most potent inhibitors in the series. | nih.gov |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | Various substitutions | Muscarinic M1 Receptor Antagonist | Resulted in IC50s in the 350 nM to >10 µM range with varying selectivity. nih.gov | nih.gov |

Impact of Substituents at the Piperazine (B1678402) Nitrogen on Receptor Binding Affinity and Ligand Selectivity

The piperazine core is a common motif in centrally active agents, valued for its ability to be substituted at the N-4 nitrogen, which often points towards the solvent-exposed region of a binding site or engages with secondary binding pockets. nih.gov The nature of the substituent at this position is a primary determinant of receptor binding affinity and selectivity.

Studies on ligands for dopamine and serotonin (B10506) receptors have extensively explored this aspect. For a series of dopamine D3 receptor ligands, while numerous substitutions on the benzamide moiety were tolerated, the investigation of N-phenyl substituents on the piperazine moiety was also crucial for developing lead molecules. nih.gov In another series targeting σ1, σ2, 5-HT1A, and D2 receptors, the N-substituent on the piperazine ring was shown to be capable of directing the ligand's affinity towards a specific receptor subtype. researchgate.net For example, a cyclohexyl substituent on the piperazine nitrogen of a tetralinylpropyl-piperazine derivative conferred high affinity (Ki = 0.34 nM) and 40-fold selectivity for σ2 receptors. researchgate.net Similarly, for adenosine (B11128) A2A receptor inverse agonists, modifying the substituent on the piperazine ring from a phenyl group to an ethylamine (B1201723) chain resulted in derivatives with higher binding affinity. mdpi.com

The data below illustrates the influence of piperazine N-substituents on receptor binding.

| Core Structure | Piperazine N-Substituent | Target Receptor(s) | Binding Affinity (Ki, nM) / Selectivity | Reference(s) |

| Tetrahydronaphthalenyl-propyl-piperazine | Cyclohexyl (PB28) | σ1 / σ2 | σ1: 13.6 nM; σ2: 0.34 nM (40-fold selective for σ2) | researchgate.net |

| Thiazolo[5,4-d]pyrimidine-piperazine | Phenyl (2) | Adenosine A2A | High affinity | mdpi.com |

| Thiazolo[5,4-d]pyrimidine-piperazine | Benzyl (3) | Adenosine A2A | Affinity similar to phenyl-substituted compound. mdpi.com | mdpi.com |

| Thiazolo[5,4-d]pyrimidine-piperazine | Ethylamine chain (7, 8) | Adenosine A2A | Higher affinity than phenyl or benzyl-substituted compounds. mdpi.com | mdpi.com |

| N-(4-phenylpiperazin-1-yl)butyl-benzofuran-2-carboxamide | 2,3-dichlorophenyl | Dopamine D3 / D2 | D3: 1.50 nM; D2: 230 nM (153-fold selective for D3) | nih.gov |

Elucidation of the N-propyl Linker's Role in Modulating Ligand-Target Recognition and Interaction

The N-propyl linker connecting the benzamide nitrogen to the piperazine ring plays a critical role in defining the spatial relationship between the two key pharmacophoric elements. Its length, rigidity, and chemical nature dictate the molecule's ability to adopt a bioactive conformation and bridge the required subsites within the receptor.

Research has demonstrated that the length of this linker is often optimal at three or four carbons for many GPCR targets. For a series of piperazine compounds targeting opioid receptors, altering the length and flexibility of this side chain significantly improved binding affinity at both mu and delta opioid receptors. ijrrjournal.com In the context of dopamine D3 receptor ligands, the N-propyl substitution was found to be important for affinity and selectivity in structurally similar compounds. nih.gov The replacement of a carboxamide group with an N-n-propyl amine linker in one series led to a dramatic 126-fold decrease in D3 receptor binding affinity, highlighting the specific interactions facilitated by the linker's chemical nature. nih.gov The insertion of a piperazine moiety within a linker, as seen in some PROTAC designs, can also increase rigidity and influence the molecule's protonation state and solubility. semanticscholar.org

| Compound Series | Linker Modification | Biological Target | Impact on Activity | Reference(s) |

| 4-Substituted piperazines | Altered length and flexibility of side chain | Mu and Delta Opioid Receptors | Significant improvement in binding affinity at both receptors. ijrrjournal.com | ijrrjournal.com |

| N-(butyl)-aryl carboxamides | Replacement of amide with N-n-propyl amine linker | Dopamine D3 Receptor | 126-fold decrease in D3R binding affinity. nih.gov | nih.gov |

| Heteroaryl amides | Four-carbon chain linker | Heteroaryl group binding | Optimal activity observed with a four-carbon chain. ijrrjournal.com | ijrrjournal.com |

| PROTACs | Insertion of piperazine into linker | Various | Can improve rigidity and increase solubility upon protonation. semanticscholar.org | semanticscholar.org |

Strategic Bioisosteric Replacements and Their Influence on Pharmacological Efficacy

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govipinnovative.comu-tokyo.ac.jp In the context of the 4-piperazin-1-yl-N-propyl-benzamide scaffold, bioisosteric replacements have been successfully applied to various parts of the molecule.

A common strategy involves the replacement of the amide bond, which can be susceptible to metabolic cleavage. nih.gov Heterocycles such as 1,2,4-oxadiazoles are frequently used as amide bioisosteres, as they can mimic the planarity and dipole moment of the amide group while offering improved metabolic stability. nih.govmdpi.com For example, replacing the amide in a DPP-4 inhibitor with an oxadiazole resulted in nearly equipotent compounds with better in vitro metabolic stability. nih.gov In another study, replacing the amide group in a series of dopamine receptor ligands with a methylenamine linker drastically reduced D3 receptor affinity, demonstrating that not all bioisosteric replacements are successful and that the specific interactions of the original group are sometimes essential. nih.gov Bioisosteric replacement of the benzamide's phenyl ring with other aromatic systems, such as quinoline (B57606) or indazole, has also been shown to modulate receptor affinity and selectivity significantly. nih.gov

| Parent Moiety | Bioisosteric Replacement | Compound Series / Target | Outcome | Reference(s) |

| Amide Bond | 1,2,4-Oxadiazole | DPP-4 Inhibitors | Maintained potency with improved in vitro metabolic stability. nih.gov | nih.gov |

| Amide Bond | Methylenamine | Dopamine D3 Receptor Ligands | Substantially decreased D3 receptor binding affinity. nih.gov | nih.gov |

| Benzamide Phenyl Ring | Quinoline | Dopamine D3 Receptor Ligands | Similar binding potency to parent but least potent at D2 receptors in the series. nih.gov | nih.gov |

| Benzamide Phenyl Ring | Indazole | Dopamine D3/D2 Receptor Ligands | Highest affinity for D2 in the series, also potent at D3. nih.gov | nih.gov |

| Phenyl Ring | Thiophene Ring | Antibody Recognition | Antibodies could not distinguish between the two rings. nih.gov | nih.gov |

In Depth Analysis of Molecular Mechanisms of Action and Biological Target Engagement

Comprehensive Examination of Interactions with Neurotransmitter Receptors

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A)

There is currently no publicly available research that specifically details the modulatory effects of 4-Piperazin-1-yl-N-propyl-benzamide on serotonin receptors, including the 5-HT1A and 5-HT2A subtypes. While many arylpiperazine derivatives are known to interact with serotonin receptors, the specific binding affinities and functional activities of this compound at these targets have not been reported.

Dopamine (B1211576) Receptor Modulation (e.g., D2, D3)

Specific studies on the interaction between this compound and dopamine D2 or D3 receptors are not available in the current scientific literature. Substituted benzamides and piperazine-containing molecules are classes of compounds known to exhibit affinity for dopamine receptors. For instance, N-phenyl piperazine (B1678402) analogs have been investigated for their affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov However, no binding data or functional assays have been published for this compound itself.

Muscarinic Acetylcholine Receptor Antagonism (e.g., M1, M4)

There is no available data to suggest that this compound acts as an antagonist at muscarinic acetylcholine receptors, such as the M1 and M4 subtypes. The investigation of such activity would require specific binding and functional studies, which have not been reported for this compound.

GABA Receptor Agonism (Contextual to Piperazine Derivatives)

While some piperazine derivatives have been shown to act as GABA-A receptor blockers, there is no specific evidence to indicate that this compound functions as a GABA receptor agonist. nih.govnih.gov The activity of piperazine derivatives at GABA-A receptors is structure-dependent, and without direct experimental data, the effect of this specific compound cannot be determined. nih.gov

Histamine Receptor Antagonism (e.g., H1, H3, H4)

No research findings specifically document the activity of this compound as an antagonist of histamine receptors, including the H1, H3, or H4 subtypes. While some novel benzamide-based compounds and 4-n-propylpiperazine derivatives have been identified as histamine H3 receptor antagonists, this specific compound has not been characterized in this context. nih.govnih.gov

Enzyme Inhibition and Modulation of Intracellular Signaling Cascades

There is a lack of published research on the ability of this compound to inhibit enzymes or modulate intracellular signaling cascades. While some N-(substituted-phenyl)benzamides containing a piperazinyl-methyl group have demonstrated inhibitory potential against butyrylcholinesterase, no such activity has been reported for this compound.

Tyrosine Kinase Inhibition Mechanisms

While direct studies on this compound as a tyrosine kinase inhibitor are not extensively documented, the core benzamide (B126) and piperazine structures are integral to many potent tyrosine kinase inhibitors (TKIs). For instance, a series of novel compounds incorporating a 4-(aminomethyl)benzamide fragment were designed and evaluated as potential anticancer agents. Within this series, analogues demonstrated significant inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, KDR, and PDGFRa/b. nih.gov Molecular docking studies of one analogue suggested that the 4-(aminomethyl)benzamide linker provides favorable geometry for binding to the active center of the T315I-mutant of Abl kinase. nih.gov

Another example is the diarylamide 3-aminoindazole compound, AKE-72, which incorporates a (4-ethylpiperazin-1-yl)methyl moiety. This compound was identified as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant, with IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I. semanticscholar.org These findings underscore the utility of the piperazine-benzamide framework in designing potent and selective kinase inhibitors.

Table 1: Tyrosine Kinase Inhibition by Structurally Related Compounds

| Compound/Series | Target Kinase(s) | Key Findings |

|---|---|---|

| 4-(Aminomethyl)benzamide derivatives | EGFR, HER-2, KDR, PDGFRa/b, Abl | Analogues showed potent inhibition (e.g., 91-92% inhibition of EGFR at 10 nM). The linker allows for binding to mutant Abl kinase. nih.gov |

Histone Deacetylase (HDAC) Modulation

The piperazine and benzamide moieties are also found in several classes of histone deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. explorationpub.com

A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were identified as novel HDAC inhibitors. plos.org These compounds showed selectivity for HDAC6 over HDAC1. plos.orgnih.gov Specifically, compounds in this class exhibited IC50 values ranging from 0.1–1.0 μM for HDAC6 and 0.9–6 μM for HDAC1. nih.gov Molecular modeling suggested a structural basis for this selectivity, with a higher interaction energy for HDAC6. plos.org

Furthermore, research into alkyl piperazine hydroxamic acids has led to the identification of submicromolar HDAC inhibitors that demonstrate antiproliferative activity in colon carcinoma cell lines. nih.gov The general structure of these inhibitors follows a zinc-binding group, a linker, and a capping group, where the piperazine moiety is part of the core structure. nih.gov

Table 2: HDAC Inhibition by Structurally Related Piperazine Derivatives

| Compound Series | Selectivity | Potency (IC50) |

|---|---|---|

| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC6 > HDAC1 | 0.1–1.0 μM (HDAC6), 0.9–6 μM (HDAC1) nih.gov |

Glycine (B1666218) Transporter-1 (GlyT-1) Inhibition

One of the most well-defined roles for compounds structurally similar to this compound is the inhibition of Glycine Transporter-1 (GlyT-1). GlyT-1 is a key protein in the central nervous system that regulates glycine levels in the synaptic cleft. researchgate.netresearchgate.net By inhibiting GlyT-1, these compounds increase the concentration of glycine, which acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. researchgate.net This potentiation of NMDA receptor function is a therapeutic strategy for treating central nervous system disorders like schizophrenia. researchgate.netresearchgate.net

A series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were developed through rational design. researchgate.netfigshare.com Optimization of this scaffold led to the identification of potent GlyT-1 inhibitors. For example, one analogue demonstrated an IC50 value of 67.5 nM and showed robust in vivo activity by elevating glycine levels in the cerebrospinal fluid of rodents and nonhuman primates. researchgate.netresearchgate.net

Table 3: GlyT-1 Inhibition by a Related Benzamide Series

| Compound Series | Mechanism of Action | Example Potency (IC50) |

|---|

Acetylcholinesterase Inhibition (for Structurally Related Compounds)

The cholinergic system is critical for cognitive function, and acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. nih.gov The piperazine-benzamide scaffold has been explored for its potential in developing new AChE inhibitors.

A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and shown to function as potential acetylcholinesterase inhibitors. One of the most potent compounds in this series, featuring an ortho-chlorine substitution, exhibited an IC50 of 0.91 ± 0.045 μM. nih.gov Similarly, derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide have also been evaluated for AChE inhibitory activity, as phthalimide-based compounds are known to bind to the peripheral active site of the enzyme. nih.gov

Complement Pathway Enzyme Inhibition (e.g., C1s)

The complement system is a part of the innate immune system, and its dysregulation can lead to inflammatory diseases. The classical pathway is initiated by the C1 complex, which includes the protease C1s. nih.govnih.gov Inhibition of C1s is therefore an attractive therapeutic target. nih.govosti.gov

A structurally related piperazine compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), was identified as a selective, competitive inhibitor of C1s. nih.govnih.gov This small molecule was shown to bind directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibit its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. nih.govosti.govresearchgate.net Structural studies revealed the physical basis for this inhibition, paving the way for the development of more potent analogues. nih.gov

Table 4: C1s Inhibition by a Structurally Related Piperazine Compound

| Compound | Target Enzyme | Mechanism | Binding/Inhibition Constants |

|---|

Engagement with Other Receptor Systems (e.g., σ-receptors)

Sigma (σ) receptors, particularly the σ-1 subtype, are intracellular chaperones involved in regulating calcium signaling and cellular stress responses. They have emerged as promising targets for neurological and psychiatric disorders. nih.govmdpi.com The piperazine and benzamide motifs are common features in high-affinity sigma receptor ligands.

For example, a novel radiopharmaceutical, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, which contains a benzamide core, was shown to possess high affinity for both σ-1 and σ-2 receptor subtypes, with Ki values of 4.6 nM and 56 nM, respectively, in MCF-7 breast cancer cells. nih.gov In another study, a series of benzylpiperazine derivatives were developed as selective σ-1 receptor antagonists. The lead compound from this series displayed a high affinity for the σ-1 receptor with a Ki of 1.6 nM and a high selectivity over the σ-2 receptor. nih.gov Furthermore, piperazine derivatives have been developed as dual-acting ligands for the histamine H3 and σ-1 receptors, showing promise in preclinical pain models. acs.org

Regulation of Cellular Processes (e.g., Cell Cycle Progression, Cellular Proliferation)

Compounds containing the piperazine-benzamide scaffold can exert significant effects on fundamental cellular processes, including cell cycle progression and proliferation, often as a downstream consequence of their primary target engagement.

HDAC inhibitors featuring a piperazine structure have been shown to induce cell cycle arrest. The 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivatives, which selectively inhibit HDAC6, were found to cause an S-phase arrest in lung cancer cells and inhibit their growth. plos.orgnih.gov

In a different context, a novel derivative of ciprofloxacin containing a 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) moiety demonstrated anti-proliferative effects on colorectal and lung cancer cell lines. nih.gov This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. The mechanism involved the overexpression of p53 and Bax proteins, alongside a decrease in bcl2 gene expression. nih.gov These findings illustrate that the piperazine scaffold can be functionalized to create derivatives that potently interfere with cancer cell proliferation and survival.

Rigorous Preclinical in Vitro and in Vivo Research Designs

Utilization of Cellular Assay Systems for Efficacy and Selectivity Profiling

Cellular assay systems are indispensable tools in modern drug discovery, offering a controlled environment to investigate the interaction of a compound with specific biological targets. These assays are crucial for initial screening, establishing structure-activity relationships (SAR), and confirming the mechanism of action at a molecular level.

Receptor Binding Assays (e.g., Radioligand Binding Studies)

Receptor binding assays are a cornerstone of pharmacological profiling, designed to quantify the affinity of a compound for a specific receptor. Radioligand binding studies are a common format for these assays. In this technique, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound is then added at various concentrations to compete with the radioligand for the binding sites. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, in the characterization of related N-phenyl piperazine (B1678402) analogs, radioligand binding assays have been employed to determine affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov Studies on other piperazine derivatives have used this method to assess binding to targets like the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov These assays can be performed on membranes from genetically cloned cells, such as Human Embryonic Kidney (HEK) cells, that are engineered to express a specific receptor subtype, ensuring high precision. nih.gov

| Compound Class | Target Receptor | Radioligand Example | Cell Line Example | Finding |

| N-phenyl piperazine analog (WC-10) | Dopamine D3 / D2 | [3H]WC-10 | HEK cells | Displays higher affinity and selectivity for D3 over D2 receptors. nih.gov |

| Benzylpiperazinyl derivative (Compound 15) | Sigma-1 (σ1) | Not Specified | Not Specified | Showed high σ1 receptor affinity (Ki = 1.6 nM). nih.gov |

Functional Cell-Based Assays (e.g., GTPγS Binding, Calcium Mobilization)

While binding assays measure affinity, functional assays measure the consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist. These assays are critical for understanding a compound's true biological effect.

The [³⁵S]GTPγS binding assay is a widely used functional assay for G-protein coupled receptors (GPCRs). When an agonist binds to a GPCR, it catalyzes the exchange of GDP for GTP on the associated G-protein, initiating a signaling cascade. The assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of radioactivity incorporated is a direct measure of receptor activation. Conversely, an antagonist will block the agonist-induced increase in [³⁵S]GTPγS binding. This method has been instrumental in evaluating piperazine-based compounds as potent and selective kappa opioid receptor antagonists. nih.gov In these studies, a library of compounds was tested for their ability to inhibit the [³⁵S]GTPγS binding stimulated by a selective kappa opioid agonist. nih.gov

Calcium mobilization assays are another key type of functional assay, particularly for GPCRs that signal through the Gq pathway. Activation of these receptors leads to an increase in intracellular calcium levels. This change can be detected using fluorescent calcium indicators that emit light upon binding to calcium, providing a real-time readout of receptor activation.

Cell Viability and Proliferation Assays (e.g., HepG2, HeLa, A549 Cancer Cell Lines, HEK293 Cells)

To assess the cytotoxic or antiproliferative effects of a compound, a variety of cell-based assays are utilized across different cell lines. These assays are particularly relevant in oncology research but are also used to determine general cytotoxicity.

HepG2 (Human Hepatocellular Carcinoma): In studies of N-(piperidine-4-yl)benzamide derivatives, which are structurally related to the piperazine-benzamide class, these compounds were evaluated for their antitumor activity against HepG2 cells. nih.gov Such assays typically determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

HeLa (Human Cervical Cancer) and A549 (Human Lung Carcinoma): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to measure cell viability. In this colorimetric assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells. This assay has been used to screen libraries of piperazine-triazole conjugates against a panel of cancer cell lines, including HeLa and A549, to identify compounds with potent cytotoxic activity. rsc.org Similar assays on A549 cells have been used to evaluate the cytotoxic potential of other novel coordination compounds and benzylidene-hydantoins. nih.govresearchgate.net

HEK293 (Human Embryonic Kidney): While often used for receptor expression in binding and functional assays, HEK293 cells are also utilized in viability studies to assess a compound's potential for kidney cell toxicity or for general cytotoxicity profiling. nih.gov

| Compound Class | Cell Line | Assay Type | Finding |

| N-(piperidine-4-yl)benzamide derivative | HepG2 | Antitumor Activity | Compound 47 showed potent activity with an IC50 value of 0.25 μM. nih.gov |

| Substituted piperazine-triazole conjugate | BT-474, HeLa , MCF-7, NCI-H460 | MTT Assay | Compound 10ec displayed the highest cytotoxicity against BT-474 cells (IC50 = 0.99 μM). rsc.org |

| Cadmium Coordination Compound | A549 | Cytotoxicity Assay | Compound Cd(L)Cl2 with nanosilver exhibited high cytotoxic activity (IC50 = 0.040 mg/mL). nih.gov |

Enzyme Activity Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes. In vitro enzyme inhibition assays are designed to measure a compound's ability to block an enzyme's catalytic action. These assays typically involve incubating the enzyme with its substrate and measuring the rate of product formation in the presence and absence of the test compound.

For instance, various piperazine derivatives have been evaluated for their enzyme inhibitory potential. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were tested for their ability to inhibit butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. hilarispublisher.com In other research, 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were identified as selective inhibitors of histone deacetylase-6 (HDAC6), an enzyme class targeted in cancer therapy. nih.govresearchgate.net These studies determine the IC50 of the compound against the target enzyme, providing a quantitative measure of potency. hilarispublisher.comnih.gov

Investigations in Non-Human Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies using non-human animal models. These models are essential for understanding a compound's pharmacokinetic properties, its effects within a complex biological system, and its potential efficacy in a disease-relevant context.

Rodent Models for Neurobiological Assessment (e.g., Cerebral Spinal Fluid Glycine (B1666218) Levels, Microdialysis Studies)

For compounds targeting the central nervous system (CNS), rodent models are critical for assessing whether the compound can cross the blood-brain barrier and engage its target in the brain.

In the development of inhibitors for glycine transporter-1 (GlyT-1), a target for certain neurological and psychiatric disorders, rodent models are used to measure target engagement directly. One such model involves measuring glycine levels in the cerebrospinal fluid (CSF). nih.gov A potent GlyT-1 inhibitor is expected to block glycine reuptake, leading to a measurable increase in CSF glycine concentrations. This provides in vivo evidence that the compound is active at its intended target. nih.govfigshare.com

Microdialysis is a more sophisticated technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. figshare.com For GlyT-1 inhibitors, microdialysis studies in rodents have been used to demonstrate that oral administration of a compound can significantly elevate extracellular glycine levels in brain regions like the medial prefrontal cortex (mPFC), confirming target engagement in a functionally relevant area. figshare.com

In Vivo Melanoma Targeting Studies (e.g., Tumor Uptake)

No specific studies detailing the in vivo melanoma targeting or tumor uptake of 4-Piperazin-1-yl-N-propyl-benzamide were found. Research in this area focuses on other benzamide (B126) derivatives, which are structurally distinct from the specified compound.

Antimycobacterial Efficacy Evaluations (e.g., Mycobacterium tuberculosis)

No specific studies evaluating the antimycobacterial efficacy of this compound against Mycobacterium tuberculosis were identified. The existing literature describes the activity of other, different piperazine-based compounds.

Advanced Computational and Structural Modeling Methodologies

Molecular Docking Simulations for Prediction of Ligand-Receptor Interaction Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For piperazine-benzamide derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors.

In studies of related piperazine (B1678402) derivatives, molecular docking has been successfully employed to understand their binding modes within the active sites of enzymes like urease and α-amylase. nih.govnih.gov For instance, in a study on piperazine sulfonamide analogs as α-amylase inhibitors, docking simulations revealed key hydrogen bonding and hydrophobic interactions that govern the inhibitory activity. nih.gov Similarly, for other piperazine derivatives, docking studies have identified crucial interactions with amino acid residues in the target protein's active site, which is essential for structure-based drug design. nih.gov

When applied to 4-Piperazin-1-yl-N-propyl-benzamide, molecular docking simulations would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a selected biological target. The results would be analyzed to identify key interactions, such as hydrogen bonds between the amide group or the piperazine nitrogens and polar residues in the receptor, as well as hydrophobic interactions involving the phenyl and propyl groups. The docking score, an estimation of the binding free energy, would provide a quantitative measure of the binding affinity.

A hypothetical molecular docking study of this compound against a target protein might reveal the interactions detailed in the table below.

Table 1: Predicted Ligand-Receptor Interactions for this compound from a Hypothetical Molecular Docking Simulation

| Interacting Part of Ligand | Type of Interaction | Interacting Receptor Residue (Example) |

| Benzamide (B126) carbonyl oxygen | Hydrogen Bond | Tyr256 |

| Benzamide NH | Hydrogen Bond | Asp189 |

| Piperazine N1 | Hydrogen Bond | Ser214 |

| Piperazine N4 | Ionic Interaction/Hydrogen Bond | Glu192 |

| Phenyl ring | π-π Stacking | Phe290 |

| Propyl chain | Hydrophobic Interaction | Val168, Leu199 |

Pharmacophore Modeling for Identification of Essential Structural Features

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for a series of active compounds, such as piperazine-benzamide analogs, can be used to screen large compound libraries to identify new potential leads.

A study on benzamide analogues as FtsZ inhibitors led to the development of a five-featured pharmacophore model. nih.gov This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model highlights the key structural motifs that are critical for the observed biological activity. The generation of this model involved aligning a set of active molecules and identifying the common chemical features that are responsible for their interaction with the target. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and the structures of other similar active compounds. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the benzamide).

A hydrogen bond donor (the amide N-H).

A positive ionizable feature (the basic nitrogen of the piperazine ring).

An aromatic ring feature (the phenyl group).

A hydrophobic feature (the propyl group).

The distances and angles between these features would be defined to create a 3D query for virtual screening.

In Silico Predictions of Pharmacological Profiles

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles at an early stage. researchgate.netnih.gov Various computational models and software platforms are available to predict these properties for novel compounds like this compound.

Studies on related piperazine and benzamide derivatives have demonstrated the utility of these predictive tools. researchgate.netmdpi.com For example, in silico ADMET predictions for 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives were used to assess their drug-likeness and potential toxicity. researchgate.net These predictions can provide valuable information on properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition. mdpi.com

For this compound, a typical in silico ADMET prediction might include the parameters shown in the table below.

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~247.34 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance between solubility and permeability |

| Human Oral Absorption | High | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | Potential for CNS activity |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. tandfonline.comresearchgate.netresearchgate.net These calculations provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets.

For benzamide derivatives, quantum chemical studies have been used to analyze their spectral properties, geometric parameters, and photophysical characteristics. researchgate.netresearchgate.net For example, calculations on N-(9H-purin-6-yl) benzamide helped to confirm its bioactivity and drug-likeness parameters. tandfonline.com The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap can indicate higher chemical reactivity. tandfonline.com

A quantum chemical analysis of this compound would involve optimizing its molecular geometry and calculating various electronic properties. The molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors).

Table 3: Key Parameters from Quantum Chemical Calculations for a Benzamide Derivative

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, indicating reactive sites. |

Conformational Analysis and Characterization of Binding Site Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial, as the bioactive conformation is the one that binds to the biological target.

The conformational behavior of N-substituted piperazines has been investigated using techniques like NMR spectroscopy and computational methods. rsc.orgnih.govnih.gov These studies have shown that the piperazine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. The rotational barrier around the amide bond in N-benzoylated piperazines also contributes to the existence of different conformers. rsc.org

For this compound, conformational analysis would aim to identify the low-energy conformers. This would involve rotating the bonds connecting the propyl group to the piperazine ring and the benzamide group to the piperazine ring. The relative energies of the resulting conformers would be calculated to determine their populations at physiological temperatures. Understanding the preferred conformation is essential for accurate molecular docking and for designing analogs with improved binding affinity. It has been shown that for some 2-substituted piperazines, the axial conformation is preferred and is crucial for binding to specific receptors. nih.gov

Future Research Trajectories and Unexplored Scientific Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of piperazine-based benzamides typically involves established chemical reactions. A common approach is the coupling of a piperazine (B1678402) derivative with a substituted benzoyl chloride or a similar activated carboxylic acid derivative. For instance, the core structure, 4-(1-piperazinyl)benzamide, can be synthesized by reacting piperazine with 4-fluorobenzamide (B1200420) under reflux conditions. Another method involves the acid hydrolysis of a nitrile precursor, such as converting 4-(1-piperazinyl)benzonitrile to the corresponding amide using sulfuric acid. prepchem.com The final N-propylation step to yield 4-piperazin-1-yl-N-propyl-benzamide would typically be achieved through nucleophilic substitution using a propyl halide or reductive amination. mdpi.com

Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.

Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (e.g., biocatalysis), and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) could significantly reduce the environmental impact.

Novel Coupling Reagents: Research into new coupling agents that are more atom-economical and produce fewer byproducts than traditional reagents like carbodiimides is warranted. researchgate.net

Late-Stage Functionalization: Developing methods for C-H activation to directly modify the core scaffold in later synthetic steps would provide rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Method | Precursors | Key Step | Potential Future Improvement |

| Nucleophilic Aromatic Substitution & Amidation | Piperazine, 4-Fluorobenzamide, Propyl halide | Heating precursors in a suitable solvent. | Microwave-assisted or flow chemistry to reduce reaction times and improve yield. |

| Nitrile Hydrolysis & N-Alkylation | 4-(1-piperazinyl)benzonitrile, Propyl halide | Sulfuric acid-mediated hydrolysis of the nitrile group. prepchem.com | Development of milder, more selective hydrolysis conditions. |

| Amide Coupling | 4-(piperazin-1-yl)benzoic acid, Propylamine | Use of coupling agents like EDCI. researchgate.net | Exploring more atom-economical and "green" coupling reagents. |

Exploration of Polypharmacology and Multi-Target Ligand Design

The multifactorial nature of complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in multi-target-directed ligands (MTDLs). researchgate.net The piperazine-benzamide scaffold is an ideal framework for designing such agents because it is known to interact with a variety of biological targets, including G-protein coupled receptors (like serotonin (B10506) and dopamine (B1211576) receptors) and enzymes. researchgate.netacs.org

Future research should intentionally explore the polypharmacological potential of this compound derivatives. This involves:

Systematic Target Profiling: Screening a library of analogues against a broad panel of receptors, enzymes, and ion channels to identify multiple, potentially synergistic activities.

Fragment-Based Linking: Designing molecules that combine the this compound core with other pharmacophores known to hit distinct targets relevant to a specific disease. For example, in Alzheimer's disease, this could involve linking the scaffold to a fragment that inhibits beta-secretase 1 (BACE-1) or monoamine oxidase B (MAO-B). researchgate.netnih.gov

Kinase Inhibition: The piperazine moiety is a key component in numerous approved kinase inhibitors used in oncology. mdpi.comnih.gov Future work could explore modifications of the N-propyl-benzamide structure to target specific kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) or tyrosine kinases. researchgate.netnih.gov

Advanced SAR and Rational Drug Design Strategies for Enhanced Specificity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For the this compound class, future research should employ advanced, computationally driven strategies to refine the structure for enhanced potency and specificity. nih.govresearchgate.net

Key avenues for investigation include:

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to understand how analogues bind to specific targets, such as the 5-HT1A serotonin receptor or sigma receptors. acs.orgnih.gov This can guide the design of modifications that improve binding affinity and selectivity.

Pharmacophore-Based Design: Developing a detailed pharmacophore model based on the key structural features required for activity. This model, which typically includes hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, can be used to design novel molecules with improved properties. nih.govresearchgate.net

| Structural Region | Potential Modification | Desired Outcome | Relevant Finding |

| Benzamide (B126) Ring | Introduction of electron-withdrawing or -donating groups. | Modulate target affinity, selectivity, and pharmacokinetic properties. | Substituents on the phenyl ring influence lipophilicity and membrane penetration. nih.gov |

| N-Propyl Group | Varying alkyl chain length or introducing cyclic structures. | Optimize interactions within the target's binding pocket. | The linker length between key pharmacophoric groups is critical for affinity. nih.gov |

| Piperazine Ring | Substitution on the second nitrogen (N4) or on the ring carbons. | Introduce additional target interactions or block metabolism. | N4 substitution is a common strategy for creating potent kinase inhibitors. nih.gov |

Application of Omics Technologies for Comprehensive Mechanism Elucidation

To fully understand the biological effects of the this compound class, future research must look beyond single-target interactions. The application of "omics" technologies can provide a systems-level view of how these compounds affect cellular processes. nih.govmdpi.com

Future research directions include:

Transcriptomics (RNA-seq): To analyze how these compounds alter gene expression profiles in relevant cell models (e.g., neuronal cells, cancer cells). This can reveal the cellular pathways that are modulated and help identify both on-target and off-target effects. frontlinegenomics.com

Proteomics: To study changes in protein expression and post-translational modifications following compound treatment. This can confirm target engagement and uncover downstream signaling events. mdpi.com

Metabolomics: To assess how the compounds affect the cellular metabolome. This can provide insights into the compound's impact on metabolic pathways and identify biomarkers of response. drugtargetreview.com

Integrated Multi-Omics Analysis: The most powerful approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comresearchgate.net This holistic view can uncover complex biological networks, elucidate novel mechanisms of action, and accelerate the identification of robust drug targets. frontlinegenomics.comdrugtargetreview.com

Investigation of the Compound Class in Emerging Therapeutic Areas

While piperazine-benzamides are well-known for their CNS activity, their structural versatility makes them attractive for investigation in other diseases. researchgate.netwisdomlib.org Future research should explore the potential of this compound and its analogues in emerging therapeutic areas.

Potential areas for exploration include:

Oncology: The piperazine scaffold is present in numerous anticancer agents, including kinase inhibitors and compounds that induce apoptosis. researchgate.netnih.govrsc.org Derivatives could be designed as tubulin polymerization inhibitors or histone deacetylase (HDAC) inhibitors. researchgate.netrsc.orgnih.gov

Infectious Diseases: Piperazine itself has a history as an anthelmintic agent. wisdomlib.orgambeed.com Novel derivatives could be explored for activity against a range of pathogens, including bacteria, viruses, and parasites like Trichinella spiralis. nih.govacs.orggoogle.com

Inflammatory Diseases: Certain piperazine derivatives have shown anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines. wisdomlib.org This suggests a potential role in treating chronic inflammatory conditions.

Gastrointestinal Disorders and Pain: Some patents suggest that related 4-(phenyl-piperazinyl-methyl) benzamide derivatives could be useful for treating pain and gastrointestinal disorders. google.com

By systematically pursuing these future research avenues, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-Piperazin-1-yl-N-propyl-benzamide and related analogs?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are reacted with activated benzamide intermediates under varying conditions. Key steps include:

- Reagent selection : Use of coupling agents like EDCI or HOBt for amide bond formation (e.g., General Procedure B in ).

- Solvent optimization : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) or crystallization (e.g., diethyl ether) yields pure products .

Q. How is structural characterization of this compound performed?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.81 ppm for aromatic protons in ) confirm regiochemistry and substituent effects .

- Mass spectrometry : ESI-MS (e.g., m/z 504.7 [M+H]⁺ in ) verifies molecular weight and fragmentation patterns .

- Optical rotation : Specific rotation ([α]²⁵D) data (e.g., +62.4° in ) indicates enantiomeric purity for chiral analogs .

Q. What stability considerations are critical for storing piperazine-containing benzamides?

- Storage protocols :

- Temperature : -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Hygroscopicity : Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade amide bonds .

- Degradation pathways : Monitor for discoloration (indicative of oxidation) or precipitate formation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar piperazine-benzamide derivatives?

- Case study : In , analogs 11n and 11o exhibit distinct δ 170.0 ppm (carbonyl) vs. δ 167.5 ppm due to electronic effects from substituents.

- Methodology :

- Variable temperature (VT-NMR) : Differentiates dynamic conformational changes (e.g., piperazine ring puckering) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .

- Computational modeling : DFT calculations (e.g., Gaussian) correlate experimental shifts with theoretical values .

Q. What strategies optimize reaction yields for piperazine-benzamide coupling under challenging steric conditions?

- Experimental design :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hours) and improves yields for sterically hindered intermediates .

- Protecting groups : Use of Boc or Fmoc on piperazine nitrogen prevents side reactions during coupling .

- Catalytic additives : Pd(OAc)₂ or CuI enhances Buchwald-Hartwig amination for aryl halide intermediates .

Q. How do computational tools aid in predicting the bioactivity of this compound analogs?

- In silico approaches :

- Molecular docking (AutoDock Vina) : Screens against target receptors (e.g., dopamine D3 in ) to prioritize analogs .

- QSAR modeling : Correlates substituent effects (e.g., logP, polar surface area) with activity data .

- ADMET prediction (SwissADME) : Forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. What are the best practices for analyzing conflicting mass spectrometry data in high-throughput screening?

- Troubleshooting workflow :

- Ion suppression checks : Dilute samples or switch ionization modes (ESI vs. APCI) to reduce matrix effects .

- High-resolution MS (HRMS) : Resolves isobaric interferences (e.g., m/z 504.6 vs. 504.7 in ) .

- Isotopic labeling : ¹³C/¹⁵N tags validate fragment assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.